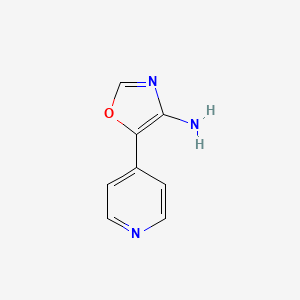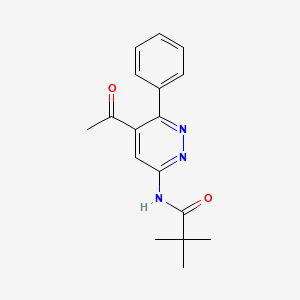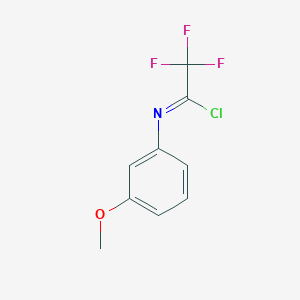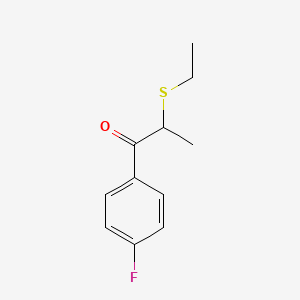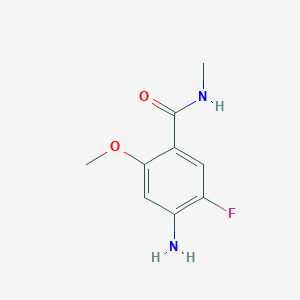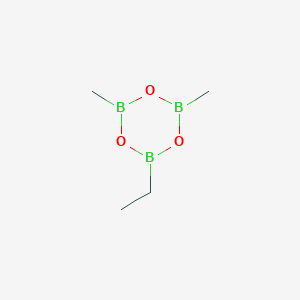
(R)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is a chiral organosulfur compound It features a complex structure with a sulfinyl group, a trifluoromethyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves multiple steps. One common approach is the asymmetric synthesis, which ensures the desired chiral configuration. The process may involve the use of chiral auxiliaries or catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, reagents, and reaction conditions is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, reduced analogs, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral sulfinyl and sulfonyl derivatives, such as sulfoximines and sulfonamides. These compounds share structural features and reactivity patterns with ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole .
Uniqueness
What sets ®-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole apart is its combination of a dihydrooxazole ring with a chiral sulfinyl group and a trifluoromethyl group. This unique structure imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16F3NO2S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m0/s1 |
InChI Key |
JZECEAGTHMUYKY-KCHZNAQISA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)
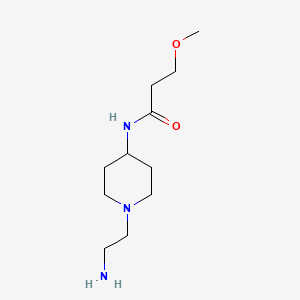


![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)
